molecular formula C14H14NP B14604995 5,10-Dimethyl-5,10-dihydrophenophosphazine CAS No. 58943-95-6

5,10-Dimethyl-5,10-dihydrophenophosphazine

Cat. No.: B14604995
CAS No.: 58943-95-6
M. Wt: 227.24 g/mol
InChI Key: MQYNUZXGLCHTES-UHFFFAOYSA-N
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Description

5,10-Dimethyl-5,10-dihydrophenophosphazine is a heterocyclic compound that contains both nitrogen and phosphorus atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10-Dimethyl-5,10-dihydrophenophosphazine typically involves the reaction of diphenylamine with phosphorus trichloride at elevated temperatures (200-220°C) for several hours. This reaction is followed by hydrolysis to yield the desired compound . The reaction conditions must be carefully controlled to ensure the correct formation of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,10-Dimethyl-5,10-dihydrophenophosphazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in suitable solvents like acetonitrile .

Major Products Formed

The major products formed from these reactions include the oxidized form of the compound and various substituted derivatives, depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 5,10-Dimethyl-5,10-dihydrophenophosphazine involves its ability to undergo redox reactions. The compound can participate in electron transfer processes, which are crucial in various chemical and biological systems. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of methyl groups at positions 5 and 10, which influence its chemical reactivity and stability. These structural features distinguish it from other phenophosphazine derivatives and contribute to its specific applications in research and industry .

Properties

CAS No.

58943-95-6

Molecular Formula

C14H14NP

Molecular Weight

227.24 g/mol

IUPAC Name

5,10-dimethylphenophosphazinine

InChI

InChI=1S/C14H14NP/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-10H,1-2H3

InChI Key

MQYNUZXGLCHTES-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2P(C3=CC=CC=C31)C

Origin of Product

United States

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